Plasma Stability: Quantified Resistance of P8RI Versus L-Proline Analog
P8RI, as a retro-inverso D-peptide, demonstrates significantly enhanced resistance to plasma proteases compared to its L-Proline analog. In a rat model of sterile inflammation, the D-P8RI bioconjugate exhibited excellent in vitro and in vivo stability, while the L-Proline analog served as a negative control with lower stability, leading to significantly reduced targeted uptake [1]. This enhanced stability is a direct result of the all-D-amino acid backbone, which is not susceptible to endogenous protease cleavage [2].
| Evidence Dimension | In vivo stability and target uptake |
|---|---|
| Target Compound Data | 99mTc-HYNIC-D-P8RI: significantly higher uptake in inflamed tissue; excellent in vitro and in vivo stability |
| Comparator Or Baseline | 99mTc-HYNIC-L-Proline analog: significantly lower uptake |
| Quantified Difference | Significant increase in uptake for D-P8RI compared to L-Proline analog (exact p-value not reported in abstract) |
| Conditions | SPECT/CT imaging in male Wistar rats with turpentine-induced sterile acute inflammation (n not specified in abstract) |
Why This Matters
Procurement of a stable peptide ensures reproducible experimental results and reduces the need for excessive dosing or frequent re-administration in long-term in vivo studies.
- [1] Vigne J, Bay S, Aid-Launais R, et al. Cleaved CD31 as a target for in vivo molecular imaging of inflammation. Sci Rep. 2019;9:19560. View Source
- [2] P8RI (D-P8RI) was designed as a retro-inverso peptide with all-D-amino acids allowing to maintain bioactivity and to confer resistance towards plasma proteases. Anjiechem. Available from: https://www.anjiechem.com/goods-22379.html View Source
